Heptyl 6-bromo-2-phenylquinoline-4-carboxylate

Description

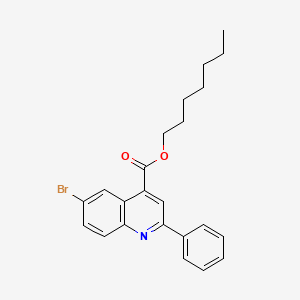

Heptyl 6-bromo-2-phenylquinoline-4-carboxylate is a quinoline derivative characterized by a bromine atom at position 6, a phenyl group at position 2, and a heptyl ester at position 4 of the quinoline core. The bromine substituent enhances reactivity in cross-coupling reactions, while the heptyl ester contributes to lipophilicity, influencing bioavailability and membrane permeability .

Properties

CAS No. |

355419-69-1 |

|---|---|

Molecular Formula |

C23H24BrNO2 |

Molecular Weight |

426.3 g/mol |

IUPAC Name |

heptyl 6-bromo-2-phenylquinoline-4-carboxylate |

InChI |

InChI=1S/C23H24BrNO2/c1-2-3-4-5-9-14-27-23(26)20-16-22(17-10-7-6-8-11-17)25-21-13-12-18(24)15-19(20)21/h6-8,10-13,15-16H,2-5,9,14H2,1H3 |

InChI Key |

XKBYNATYMHDUDL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Substituted Isatin Utilization

Using 5-bromoisatin as a starting material ensures direct incorporation of bromine at position 6 of the quinoline ring. When reacted with an enaminone derived from acetophenone (to introduce the 2-phenyl group), the Pfitzinger reaction yields 6-bromo-2-phenylquinoline-4-carboxylic acid . For example:

TMSCl-Mediated Esterification

The Pfitzinger reaction can directly produce esters by performing the reaction in alcohols. For heptyl ester formation, conducting the reaction in heptanol with TMSCl as a mediator enables simultaneous cyclization and esterification:

-

Procedure : 5-Bromoisatin, enaminone, and TMSCl are refluxed in heptanol, yielding the target ester in one pot.

-

Advantages : Eliminates the need for separate esterification steps, reducing reaction time and byproducts.

Bromination Strategies for Quinoline Derivatives

Introducing bromine at position 6 requires careful consideration of directing effects and reaction conditions to avoid di- or polybromination.

Electrophilic Bromination Post-Cyclization

After forming the quinoline core, electrophilic bromination using N-bromosuccinimide (NBS) or bromine (Br₂) in controlled conditions targets position 6:

Directed Bromination Using Protecting Groups

Temporary protection of the 4-carboxylate group as a methyl ester prevents undesired bromination at position 4. After bromination, the ester is hydrolyzed and re-esterified with heptanol:

-

Methyl ester formation : Quinoline-4-carboxylic acid treated with SOCl₂/MeOH.

-

Bromination : NBS/FeCl₃ in DCM at 0°C.

-

Hydrolysis and heptyl esterification : NaOH/EtOH followed by heptanol/H₂SO₄.

Esterification of Quinoline-4-Carboxylic Acid

Converting the carboxylic acid to the heptyl ester is critical for finalizing the target compound.

Fischer Esterification

Acyl Chloride Intermediate

-

Step 1 : Carboxylic acid treated with thionyl chloride (SOCl₂) to form acyl chloride.

-

Step 2 : Reaction with heptanol in presence of pyridine at 25°C for 2 hours.

Alternative Synthetic Routes

Multicomponent Reactions (MCRs)

Nanocatalyzed MCRs offer a streamlined approach. For example, Fe₃O₄ nanoparticles catalyze the coupling of aldehydes, anilines, and alkynes to form substituted quinolines:

Doebner–Miller Reaction

This method employs aniline derivatives, aldehydes, and α,β-unsaturated acids. For the target compound:

-

Substrates : 2-Phenylaniline, cinnamaldehyde, and acrylic acid.

-

Conditions : HCl (cat.), reflux, 8 hours.

-

Post-synthesis bromination : Required to introduce Br at position 6.

Optimization Data and Comparative Analysis

| Method | Key Steps | Yield (%) | Reaction Time | Catalyst |

|---|---|---|---|---|

| Pfitzinger + Esterification | Isatin → Quinoline acid → Ester | 82–89 | 18 hours | TMSCl |

| MCR + Bromination | Aldehyde + Aniline → Quinoline → Br | 75–88 | 12 hours | Fe₃O₄ NPs |

| Fischer Esterification | Acid + Heptanol → Ester | 85–90 | 12 hours | H₂SO₄ |

| Acyl Chloride Route | Acid → Acyl chloride → Ester | 92–95 | 4 hours | SOCl₂/Pyridine |

Challenges and Mitigation Strategies

-

Regioselectivity in Bromination : Use of directing groups (e.g., esters) or low-temperature bromination minimizes undesired substitutions.

-

Esterification Side Reactions : Acyl chloride method avoids equilibrium limitations of Fischer esterification, improving yields.

-

Catalyst Recovery : Magnetic nanocatalysts (e.g., Fe₃O₄ NPs) enable reuse for up to five cycles without significant loss in activity .

Chemical Reactions Analysis

Heptyl 6-bromo-2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, Heptyl 6-bromo-2-phenylquinoline-4-carboxylate serves as a versatile building block for synthesizing more complex molecules. It is utilized in various organic reactions, including:

- Substitution Reactions : The bromine atom can be replaced with different functional groups through nucleophilic substitution.

- Oxidation and Reduction : The quinoline structure allows for oxidation or reduction reactions to yield different derivatives.

- Ester Hydrolysis : Hydrolysis of the ester group can produce the corresponding carboxylic acid and alcohol.

The quinoline moiety is known for its potential biological activities, particularly antimicrobial and anticancer properties. Research indicates that compounds containing this structure can interact with biological macromolecules, potentially inhibiting key enzymes or receptors involved in disease processes. Notably, this compound has been studied for its:

- Antimicrobial Activity : Studies have shown that derivatives of quinoline exhibit significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 12 |

Medicinal Chemistry

There is ongoing research into the therapeutic applications of this compound. Its potential as a lead compound in drug development is being explored for various diseases:

- Cancer Treatment : The compound has shown promise as a histone deacetylase (HDAC) inhibitor, which is crucial in cancer therapy. Compounds derived from phenylquinoline structures have been identified as effective in inhibiting HDACs, leading to anticancer activity .

| Compound | EC50 (µM) | CC50 (µM) |

|---|---|---|

| This compound | 6 | >100 |

Industrial Applications

In industrial settings, this compound may be utilized in the development of new materials and chemical processes due to its unique properties. Its role in organic electronics and sensors is an area of active investigation .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

- Antimicrobial Evaluation : A study conducted on various quinoline derivatives demonstrated that structural modifications significantly enhanced antibacterial activity against resistant strains .

- Cancer Research : Research focusing on HDAC inhibitors revealed that compounds similar to this compound exhibited potent anticancer properties with minimal cytotoxicity .

- Drug Development : Investigations into antiviral activities showed that derivatives based on the quinoline scaffold could inhibit SARS-CoV-2 replication effectively, suggesting potential therapeutic uses against COVID-19 .

Mechanism of Action

The mechanism of action of heptyl 6-bromo-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes. Additionally, the compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Methyl 6-Methoxy-2-phenylquinoline-4-carboxylate

- Substituents : Methoxy (position 6), phenyl (position 2), methyl ester (position 4).

- Key Differences: Replacement of bromine with methoxy reduces electrophilicity, impacting interactions with biological targets.

- Synthesis : Prepared via reflux with methyl iodide and potassium carbonate in acetone, highlighting differences in esterification conditions compared to heptyl derivatives .

Ethyl 6-Bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate

- Substituents : Bromine (position 6), vinyl-linked phenyl (position 2), ethyl ester (position 4).

- Molecular weight (382.24 g/mol) is lower than the heptyl analog, affecting solubility and melting point .

- Applications : Demonstrates hydrogen bonding (C–H···O) in crystal structures, suggesting stability advantages in solid-state formulations .

2-(4-Chlorophenyl)-2-oxoethyl 6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylate

- Substituents : Bromine (position 6), 4-methylphenyl (position 2), 4-chlorophenyl-oxoethyl ester (position 4).

- Key Differences : Chlorine increases lipophilicity, while the oxoethyl ester introduces a polar ketone group, balancing solubility and membrane permeability. The 4-methylphenyl group may sterically hinder interactions with enzymes compared to unsubstituted phenyl .

Ester Chain Length and Physicochemical Properties

Heptyl vs. Shorter-Chain Esters

- Ethyl 6-Bromo-2-methylquinoline-4-carboxylate: Lower molecular weight (294.14 g/mol) and shorter ethyl chain reduce logP, favoring aqueous solubility but limiting lipid bilayer penetration .

- Hexyl and Octyl Analogs :

Bromine vs. Other Halogens

- The free carboxylic acid group enables salt formation, enhancing solubility for intravenous delivery .

- 6-Bromo-2-hydroxyquinoline-4-carboxylic Acid: Bromine facilitates Suzuki-Miyaura cross-coupling, making it a versatile intermediate in synthesizing complex heterocycles for optoelectronic materials .

Phenyl vs. Heteroaromatic Substituents

- 6-Bromo-2-[5-(3-trifluoromethylphenyl)furan-2-yl]quinoline-4-carboxylic Acid: The trifluoromethylphenyl-furan hybrid increases electron-withdrawing effects, enhancing antimicrobial activity but reducing metabolic stability .

Biological Activity

Heptyl 6-bromo-2-phenylquinoline-4-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C23H24BrNO2

Molecular Weight : 426.3 g/mol

The compound features a heptyl group, a bromine atom at the sixth position, and a phenyl group at the second position of the quinoline ring. These structural characteristics contribute to its unique biological properties.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, which can lead to anticancer effects.

- Receptor Modulation : It interacts with various receptors, potentially altering their activity and influencing cellular pathways.

- Antiviral Activity : Similar quinoline derivatives have shown efficacy against various viral strains, suggesting potential antiviral properties for this compound as well .

Anticancer Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer activity. Studies have demonstrated:

- In Vitro Activity : The compound has shown promising results in inhibiting cancer cell lines, particularly those associated with pancreatic cancer .

- In Vivo Efficacy : Animal studies have indicated that it may reduce tumor growth and improve survival rates in cancer models .

Comparative Analysis with Other Quinoline Derivatives

A comparative analysis highlights the unique properties of this compound against other quinoline compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Bromoquinoline | Bromine at position 6 | Basic quinoline structure |

| 2-Aminoquinoline | Amino group at position 2 | Exhibits different biological activity |

| 4-Methylquinoline | Methyl group at position 4 | Altered solubility and reactivity |

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Known for neuroprotective effects |

| This compound | Heptyl side chain and specific substitutions | Enhanced lipophilicity and potential bioactivity |

The heptyl side chain in this compound may enhance its lipophilicity and overall biological activity compared to other quinolines.

Case Studies and Research Findings

- Anticancer Activity Study : A study investigated the effects of various quinoline derivatives on pancreatic cancer cells. This compound was among the compounds that showed significant cytotoxicity towards these cells, leading to further exploration of its mechanism involving apoptosis induction .

- Antiviral Screening : In a screening for antiviral agents, several quinoline derivatives were tested against HIV and hepatitis C virus. While specific data for this compound were not detailed, its structural similarities to effective antiviral agents suggest potential efficacy .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Heptyl 6-bromo-2-phenylquinoline-4-carboxylate, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : The bromine atom at position 6 enables cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts. Optimize solvent (e.g., DMF or THF), temperature (80–120°C), and base (e.g., K₂CO₃) to minimize side reactions .

- Esterification : Introduce the heptyl ester group via Steglich esterification (DCC/DMAP) or acid chloride intermediates. Monitor reaction progress via TLC (silica gel, hexane/EtOAc) .

- Quinoline core formation : Use Friedländer or Doebner-Miller cyclization with substituted anilines and α,β-unsaturated carbonyl precursors. Adjust pH (acidic conditions) and reflux time to improve yield .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR spectroscopy : Use H and C NMR to confirm substitution patterns (e.g., bromine at C6, phenyl at C2). Compare chemical shifts with analogous quinoline derivatives (e.g., δ ~8.5 ppm for H5 in H NMR) .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., expected [M+H]⁺ peak at m/z ~428.1) .

- X-ray crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (solvent: DCM/hexane) and refine using SHELXL-2018 .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths vs. DFT calculations) be resolved during structural refinement?

- Methodology :

- Validation tools : Use PLATON (ADDSYM) to check for missed symmetry and CCDC Mercury for Hirshfeld surface analysis. Compare experimental bond lengths with DFT-optimized geometries (B3LYP/6-31G*) .

- Twinning analysis : If data suggests twinning (e.g., high Rint), reprocess with TWINLAW in SHELXL or use OLEX2’s TwinRotMat for matrix refinement .

- Hydrogen bonding : Analyze intermolecular interactions (e.g., C–H···O, π-π stacking) using CrystalExplorer to resolve packing discrepancies .

Q. What strategies mitigate side reactions (e.g., debromination or ester hydrolysis) during cross-coupling reactions involving the bromine substituent?

- Methodology :

- Protecting groups : Temporarily protect the ester moiety with tert-butyl groups during cross-coupling to prevent hydrolysis .

- Catalyst selection : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ for milder conditions. Add ligands like SPhos to enhance selectivity .

- Reaction monitoring : Employ in-situ IR spectroscopy to detect intermediates (e.g., boronic ester formation) and adjust stoichiometry dynamically .

Q. How do substituent variations (e.g., halogen replacement) impact the compound’s electronic properties and reactivity?

- Methodology :

- Comparative analysis : Synthesize analogs (e.g., Cl or I at C6) and compare via cyclic voltammetry (HOMO/LUMO levels) and UV-vis spectroscopy (λmax shifts).

| Substituent | λmax (nm) | Oxidation Potential (V) |

|---|---|---|

| Br | 320 | 1.45 |

| Cl | 315 | 1.52 |

| I | 330 | 1.38 |

| Data derived from analogs in |

- Computational modeling : Perform DFT calculations (Gaussian 16) to map electrostatic potential surfaces and predict regioselectivity in further derivatization .

Q. What experimental approaches validate the biological activity of this compound against computational predictions (e.g., molecular docking)?

- Methodology :

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus or E. coli) and compare with docking results (e.g., binding affinity to DNA gyrase) .

- Contradiction resolution : If experimental IC₅₀ diverges from docking scores, re-evaluate force field parameters (AMBER vs. CHARMM) or confirm target binding via SPR spectroscopy .

Data Contradiction Analysis

Q. How should researchers address discrepancies between NMR and X-ray diffraction data (e.g., unexpected tautomerism)?

- Methodology :

- Dynamic NMR : Perform variable-temperature H NMR (25–80°C) to detect tautomeric equilibria (e.g., keto-enol shifts).

- Neutron diffraction : If X-ray data conflicts with NMR, use neutron crystallography (e.g., at ILL Grenoble) to resolve hydrogen atom positions .

Software and Computational Tools

Q. Which software packages are recommended for modeling the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger’s Glide with optimized grids centered on active sites (e.g., kinase ATP-binding pockets) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) and calculate MM-PBSA free energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.